(4-Methyl-pyridin-2-yl)-thiourea
Overview
Description
(4-Methyl-pyridin-2-yl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the fourth position and a thiourea group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-pyridin-2-yl)-thiourea typically involves the reaction of 4-methyl-2-aminopyridine with an isothiocyanate. One common method is as follows:
Starting Materials: 4-Methyl-2-aminopyridine and phenyl isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile at room temperature.
Procedure: The 4-Methyl-2-aminopyridine is dissolved in the solvent, and phenyl isothiocyanate is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-pyridin-2-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiourea group under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
(4-Methyl-pyridin-2-yl)-thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an inhibitor of certain enzymes due to its ability to interact with active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Methyl-pyridin-2-yl)-thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
- (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
- (4-Methyl-pyridin-2-yl)-methanol
Comparison:
- (4-Methyl-pyridin-2-yl)-thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
- (4-Methyl-pyridin-2-yl)-phenyl-methanone and (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine lack the thiourea group and therefore have different chemical properties and applications.
- (4-Methyl-pyridin-2-yl)-methanol has a hydroxyl group instead of a thiourea group, leading to different reactivity and potential uses.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-9-6(4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLBLAKJCNRLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375003 | |
Record name | (4-Methyl-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21242-21-7 | |
Record name | (4-Methyl-pyridin-2-yl)-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-METHYL-PYRIDIN-2-YL)THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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